CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI)
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Overview
Description
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is a fluorinated derivative of cyclohexane. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the first position of the cyclohexane ring. The stereochemistry is specified as (1S,2R,4R), indicating the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 2-chloro-4-methyl-1-(1-methylethyl)cyclohexane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of 2-methyl-4-isopropylcyclohexane.
Scientific Research Applications
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Cyclohexane, 2-bromo-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
Uniqueness
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro and bromo analogs.
Properties
IUPAC Name |
(1S,2R,4R)-2-fluoro-4-methyl-1-propan-2-ylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBGMBGALACAU-KXUCPTDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)F)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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